molecular formula C12H15Cl2N3 B13141948 3-(3-Aminopropyl)-1H-indole-7-carbonitrile 2hcl

3-(3-Aminopropyl)-1H-indole-7-carbonitrile 2hcl

Cat. No.: B13141948
M. Wt: 272.17 g/mol
InChI Key: OOYFZKXAZUPREA-UHFFFAOYSA-N
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Description

3-(3-Aminopropyl)-1H-indole-7-carbonitriledihydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropyl)-1H-indole-7-carbonitriledihydrochloride typically involves the reaction of 3-(3-Aminopropyl)-1H-indole with cyanogen bromide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of 3-(3-Aminopropyl)-1H-indole-7-carbonitriledihydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropyl)-1H-indole-7-carbonitriledihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

3-(3-Aminopropyl)-1H-indole-7-carbonitriledihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Aminopropyl)-1H-indole-7-carbonitriledihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Aminopropyl)-1H-indole-7-carbonitriledihydrochloride is unique due to its specific indole structure combined with the aminopropyl and carbonitrile groups. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H15Cl2N3

Molecular Weight

272.17 g/mol

IUPAC Name

3-(3-aminopropyl)-1H-indole-7-carbonitrile;dihydrochloride

InChI

InChI=1S/C12H13N3.2ClH/c13-6-2-4-10-8-15-12-9(7-14)3-1-5-11(10)12;;/h1,3,5,8,15H,2,4,6,13H2;2*1H

InChI Key

OOYFZKXAZUPREA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=CN2)CCCN)C#N.Cl.Cl

Origin of Product

United States

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